2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Condensation Reactions: The triazinylmethyl group
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFPUHRIDMYVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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